5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid
Overview
Description
5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid, also known as DMFCA, is a chemical compound with potential applications in the field of medicinal chemistry. DMFCA is a furan derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mechanism of Action
5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid exerts its pharmacological effects through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways. It has been shown to inhibit the activity of various enzymes such as hexokinase, aldose reductase, and cyclooxygenase-2, which are involved in the pathogenesis of cancer, diabetes, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes in the body. It has been shown to lower blood glucose levels, reduce oxidative stress, and inhibit the growth of cancer cells. This compound has also been found to modulate the expression of various genes involved in the regulation of cell proliferation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid has several advantages for use in laboratory experiments. It is readily available and can be easily synthesized using simple chemical reactions. This compound has also been found to be stable under various experimental conditions. However, this compound has some limitations such as its low solubility in water and the need for high concentrations to observe its pharmacological effects.
Future Directions
The potential applications of 5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid in the field of medicinal chemistry are vast. Future research could focus on the development of this compound derivatives with improved pharmacological properties such as increased solubility and potency. This compound could also be studied in combination with other drugs to enhance its therapeutic efficacy. Additionally, the molecular targets of this compound could be further elucidated to better understand its mechanism of action.
Synthesis Methods
5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid can be synthesized through a multistep process involving the cyclization of 2,4-pentanedione with ethyl acetoacetate, followed by the oxidation of the resulting product with potassium permanganate. Another method involves the reaction of 5-methyl-2-furaldehyde with ethyl acetoacetate in the presence of a catalyst, which is then oxidized with potassium permanganate to produce this compound.
Scientific Research Applications
5,5-dimethyl-2-oxotetrahydro-3-furancarboxylic acid has shown potential as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been found to possess anti-tumor, anti-diabetic, and anti-inflammatory properties in various in vitro and in vivo studies.
properties
IUPAC Name |
5,5-dimethyl-2-oxooxolane-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-7(2)3-4(5(8)9)6(10)11-7/h4H,3H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKOJUAMEBEFOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)O1)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299063 | |
Record name | 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50598-41-9 | |
Record name | NSC127887 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.